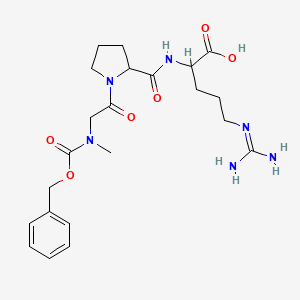
Adipoyl carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipoyl carnitine is a derivative of carnitine, a naturally occurring compound found in all mammalian species. It plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process essential for energy production. This compound is specifically an O-acylcarnitine compound having adipoyl as the acyl substituent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adipoyl carnitine can be synthesized through the esterification of carnitine with adipic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions: Adipoyl carnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adipic acid and carnitine.
Reduction: It can be reduced to form adipoyl alcohol and carnitine.
Substitution: this compound can undergo nucleophilic substitution reactions to form different acylcarnitine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Adipic acid and carnitine.
Reduction: Adipoyl alcohol and carnitine.
Substitution: Various acylcarnitine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Adipoyl carnitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: this compound is studied for its role in fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as diabetic cardiomyopathy and obesity
Industry: this compound is used in the production of dietary supplements and pharmaceuticals
Wirkmechanismus
Adipoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with specific molecular targets such as the carnitine transporter OCTN2 and enzymes involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Acetyl carnitine
- Propionyl carnitine
- Butyryl carnitine
- Octanoyl carnitine
- Lauroyl carnitine
- Myristoyl carnitine
Comparison: Adipoyl carnitine is unique due to its adipoyl group, which imparts distinct chemical and biological properties. Unlike shorter-chain acylcarnitines, this compound has a longer carbon chain, affecting its solubility, reactivity, and metabolic pathways. This uniqueness makes it particularly useful in studying long-chain fatty acid metabolism and related disorders .
Eigenschaften
Molekularformel |
C13H24NO5+ |
|---|---|
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
[3-carboxy-2-(6-oxohexanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C13H23NO5/c1-14(2,3)10-11(9-12(16)17)19-13(18)7-5-4-6-8-15/h8,11H,4-7,9-10H2,1-3H3/p+1 |
InChI-Schlüssel |
AVUIBUJHEKVMCG-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)


![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)

![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)
